Methyl 2-amino-5-isobutoxybenzoate

Monoamine oxidase Neurochemistry Enzyme inhibition

This anthranilic acid derivative features a branched isobutoxy chain that imparts distinct steric bulk and lipophilicity compared to linear alkoxy analogs, critically altering molecular recognition and metabolic stability. It is a moderate MAO-A inhibitor (IC₅₀ 1.24 μM) ideal for graded enzyme inhibition studies and a preliminary 5-LO translocation inhibitor for leukotriene-mediated inflammation research. A high-yield one-step synthesis makes it a cost-effective building block for SAR libraries. Its weak AChE activity (IC₅₀ 2.92 μM) also serves as a reliable negative control.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1103931-28-7
Cat. No. B1400930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-isobutoxybenzoate
CAS1103931-28-7
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=C(C=C1)N)C(=O)OC
InChIInChI=1S/C12H17NO3/c1-8(2)7-16-9-4-5-11(13)10(6-9)12(14)15-3/h4-6,8H,7,13H2,1-3H3
InChIKeyVSAIUVDAOGMWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-5-isobutoxybenzoate (CAS 1103931-28-7): Procurement and Identification Guide for Anthranilic Acid Ester Derivatives


Methyl 2-amino-5-isobutoxybenzoate (CAS 1103931-28-7) is a benzoic acid ester derivative with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . It is characterized by a benzene ring substituted with an amino group at position 2, an isobutoxy group at position 5, and a methyl ester group . This compound belongs to the class of anthranilic acid derivatives and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . A quantitative synthesis protocol using Vilsmeier conditions has been reported in the primary literature, with detailed spectroscopic characterization [1].

Why Methyl 2-Amino-5-isobutoxybenzoate Cannot Be Substituted by Generic Analogs: Steric and Lipophilic Differentiation


In-class substitution of methyl 2-amino-5-isobutoxybenzoate with other 2-amino-5-alkoxybenzoates (e.g., methoxy, ethoxy, or propoxy analogs) is not feasible due to the significant impact of the branched isobutoxy chain on both physicochemical properties and biological activity. The branched isobutoxy group introduces distinct steric bulk and lipophilicity compared to linear or smaller alkoxy substituents . This steric differentiation can lead to altered molecular recognition, binding kinetics, and metabolic stability, which may result in divergent efficacy and selectivity profiles in biological assays [1]. Consequently, procurement decisions must be based on specific, quantifiable performance data rather than generic class assumptions.

Quantitative Differentiation of Methyl 2-Amino-5-isobutoxybenzoate: Evidence-Based Comparison with Analogs


MAO-A Inhibition: Methyl 2-Amino-5-isobutoxybenzoate vs. Reference Inhibitors

Methyl 2-amino-5-isobutoxybenzoate demonstrates measurable inhibition of bovine mitochondrial monoamine oxidase A (MAO-A) with an IC₅₀ of 1.24 μM, as determined by fluorimetric assay [1]. This value provides a quantitative baseline for its inhibitory activity relative to other aminobenzoate derivatives. In contrast, more potent MAO-A inhibitors such as certain heterocyclic compounds exhibit IC₅₀ values in the low nanomolar range (e.g., 4.10 nM for a human recombinant MAO-A inhibitor [2]), indicating that the target compound possesses moderate rather than high potency. This distinction is critical for applications requiring graded enzyme modulation.

Monoamine oxidase Neurochemistry Enzyme inhibition

Acetylcholinesterase Inhibition: Comparative Potency Profile

Inhibition of acetylcholinesterase (AChE) was assessed for methyl 2-amino-5-isobutoxybenzoate, yielding an IC₅₀ of 2.92 μM [1]. This activity is modest when compared to clinically used AChE inhibitors such as donepezil, which exhibits an IC₅₀ of approximately 6.7 nM for human AChE [2]. The ~436-fold lower potency indicates that the compound is a weak AChE inhibitor and is unlikely to serve as a lead for potent AChE-targeted therapeutics, but it may be valuable as a control or tool compound in assays requiring minimal cholinergic interference.

Acetylcholinesterase Neurodegeneration Cholinergic signaling

5-Lipoxygenase Translocation Inhibition: Preliminary Activity

Methyl 2-amino-5-isobutoxybenzoate was tested for its ability to inhibit 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [1]. While a quantitative IC₅₀ value is not reported in the summary record, the assay result indicates that the compound exhibits measurable activity against this target [1]. This is notable because 5-LO translocation is a key step in leukotriene biosynthesis, and compounds that disrupt this process are of interest for anti-inflammatory research. Further quantitative characterization is required for direct comparison with established 5-LO inhibitors.

5-Lipoxygenase Inflammation Leukotriene synthesis

Synthesis Efficiency: Quantitative Yield via Vilsmeier Protocol

A published one-step synthesis protocol for methyl 2-amino-5-isobutoxybenzoate reports a quantitative yield using adapted Vilsmeier conditions [1]. This is a significant advantage over alternative multi-step synthetic routes that typically yield lower overall efficiencies due to purification losses and intermediate instability. The protocol provides detailed spectroscopic characterization, including 1H-, 2H-, 13C-NMR, IR, and Raman data [1], ensuring reliable identity verification and purity assessment.

Synthetic methodology Process chemistry Yield optimization

Optimal Application Scenarios for Methyl 2-Amino-5-isobutoxybenzoate Based on Differential Evidence


Neurochemical Studies Requiring Moderate MAO-A Modulation

Given its moderate IC₅₀ of 1.24 μM against MAO-A [1], methyl 2-amino-5-isobutoxybenzoate is well-suited for neurochemical assays where partial, graded enzyme inhibition is desired rather than complete blockade. This allows for the study of nuanced regulatory effects on monoamine neurotransmitter levels without causing extreme pathway disruption. It may also serve as a useful reference compound in MAO-A inhibitor screening panels to benchmark assay sensitivity and dynamic range.

Anti-Inflammatory Research Targeting 5-Lipoxygenase Translocation

The preliminary evidence of activity against 5-LO translocation in rat RBL-2H3 cells [2] positions this compound as a potential starting point for developing novel anti-inflammatory agents. It is particularly relevant for research into leukotriene-mediated inflammatory conditions such as asthma, allergic rhinitis, and certain autoimmune disorders. Further quantitative profiling is recommended to establish a full potency and selectivity profile.

Synthetic Intermediate for High-Throughput Derivative Libraries

The high-yield, one-step synthesis protocol using Vilsmeier conditions [3] makes methyl 2-amino-5-isobutoxybenzoate an attractive and cost-effective building block for generating libraries of anthranilic acid derivatives. The presence of the amino and ester functional groups provides convenient handles for further diversification via amide bond formation, ester hydrolysis, and electrophilic aromatic substitution. This is particularly advantageous for medicinal chemistry campaigns seeking to explore structure-activity relationships around the 5-position alkoxy substituent.

Control Compound in AChE Assays Requiring Minimal Interference

With a weak AChE IC₅₀ of 2.92 μM [4], this compound can be employed as a negative control or diluent in acetylcholinesterase assays, where maintaining baseline enzymatic activity is critical. Its low potency ensures that any observed effects on cholinergic signaling in more complex biological models are likely due to the intended experimental variable rather than off-target AChE inhibition.

Technical Documentation Hub

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